
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA) due to its potential for abuse and addiction. Despite its legal status, MDMA has been studied extensively for its potential therapeutic benefits and has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety in clinical trials.
作用机制
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride works by increasing the release of serotonin, dopamine, and norepinephrine, three neurotransmitters that are involved in regulating mood, emotions, and behavior. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride binds to serotonin transporters, which are responsible for reuptake of serotonin from the synaptic cleft, and causes them to reverse their direction, leading to an increase in serotonin release. This increase in serotonin release is thought to be responsible for the euphoric and empathogenic effects of N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride also reduces activity in the amygdala, a part of the brain that is involved in fear and anxiety, which may contribute to its therapeutic effects in treating PTSD and anxiety.
生化和生理效应
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has several biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride also causes the release of vasopressin, a hormone that is involved in regulating water balance in the body, which can lead to dehydration. Long-term use of N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has been associated with neurotoxicity and damage to serotonin-producing neurons in the brain, which can result in long-term cognitive and emotional deficits.
实验室实验的优点和局限性
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has several advantages for use in laboratory experiments, including its ability to increase serotonin release and reduce activity in the amygdala, which can be useful for studying the neural mechanisms underlying mood and anxiety disorders. However, N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride also has several limitations, including its potential for abuse and addiction, and its neurotoxic effects on the brain, which can make it difficult to use in long-term studies.
未来方向
There are several future directions for research on N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, including further studies on its potential therapeutic benefits in treating mental health disorders such as PTSD and anxiety, as well as studies on its long-term effects on the brain and body. Additionally, there is a need for further research on the optimal dosing and administration of N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride in clinical settings, as well as studies on the potential risks and benefits of using N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride in combination with other psychoactive drugs. Overall, further research on N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has the potential to provide valuable insights into the neural mechanisms underlying mood and anxiety disorders, and may lead to the development of new and more effective treatments for these conditions.
合成方法
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride is synthesized from safrole, a natural compound found in sassafras oil, through a multi-step process that involves several chemical reactions. The first step involves the conversion of safrole to isosafrole, which is then oxidized to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride using a reducing agent such as aluminum amalgam or sodium borohydride. The final product is purified using various methods such as recrystallization or chromatography.
科学研究应用
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has been studied extensively for its potential therapeutic benefits in treating various mental health disorders such as PTSD, anxiety, and depression. Clinical trials have shown that N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety in patients who have not responded to traditional treatments. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride works by increasing the release of serotonin, a neurotransmitter that is involved in regulating mood and emotions, and by reducing activity in the amygdala, a part of the brain that is involved in fear and anxiety.
属性
CAS 编号 |
130397-03-4 |
|---|---|
产品名称 |
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride |
分子式 |
C19H24ClNO2 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-20(2)17(10-8-15-6-4-3-5-7-15)16-9-11-18-19(14-16)22-13-12-21-18;/h3-7,9,11,14,17H,8,10,12-13H2,1-2H3;1H |
InChI 键 |
RDXXYXKIEXWTLQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
规范 SMILES |
CN(C)C(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
同义词 |
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N,N-dimethyl-alpha-(2-pheny lethyl)-, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



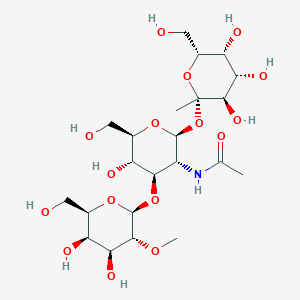
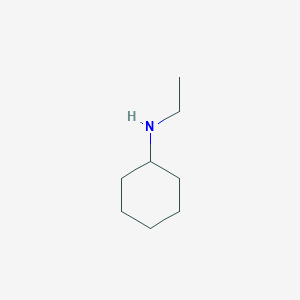
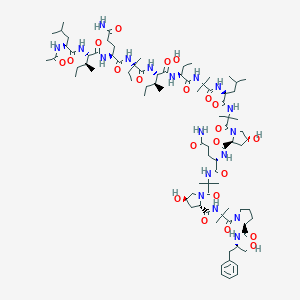

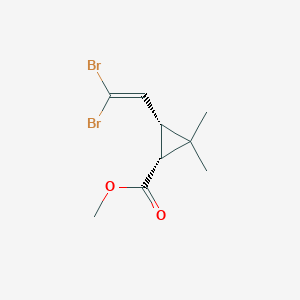
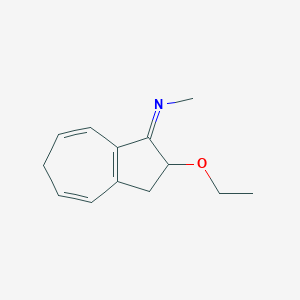
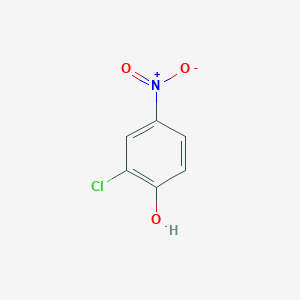
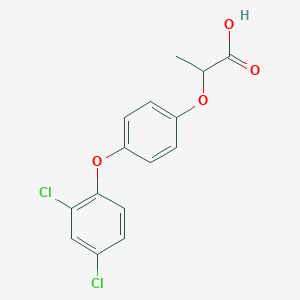
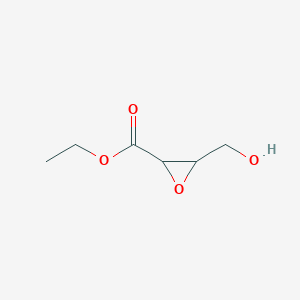

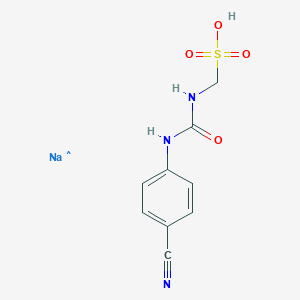
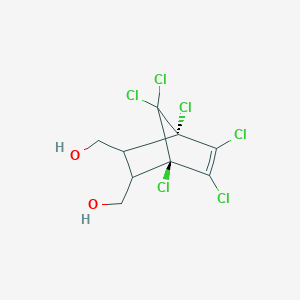
![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)